

Application Notes:

Hexachloroacetone/Triphenylphosphine for Chlorination

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Compound of Interest

Compound Name: Hexachloroacetone

Cat. No.: B130050

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The reagent system composed of **hexachloroacetone** (HCA) and triphenylphosphine (PPh₃) is a mild and efficient method for the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. This system is an alternative to the classical Appel reaction, which typically uses carbon tetrachloride. The HCA/PPh₃ reagent offers advantages in terms of reaction conditions and selectivity, particularly for sensitive substrates like allylic alcohols.

Key Features:

- **Mild Conditions:** Reactions are typically carried out at or below room temperature, minimizing side reactions and preserving sensitive functional groups.
- **High Yields:** The conversion to chlorides is often achieved in high to excellent yields.
- **Stereoselectivity:** For chiral alcohols, the reaction generally proceeds with an inversion of stereochemistry, consistent with an S_N2 mechanism.
- **Regioselectivity:** In the case of allylic alcohols, this reagent combination provides high regioselectivity.^{[1][2]}

Application 1: Chlorination of Alcohols

The HCA/PPh₃ system is highly effective for the chlorination of primary, secondary, and particularly allylic alcohols.^{[1][2]} The reaction proceeds cleanly, converting the hydroxyl group

into a chloride with high fidelity. The byproducts of the reaction are triphenylphosphine oxide (TPPO) and pentachloroacetone, which are typically separable by standard purification techniques like column chromatography or distillation.[3]

Quantitative Data for Alcohol Chlorination

Substrate (Alcohol)	Product (Chloride)	Yield (%)	Temp (°C)	Time (h)	Solvent	Ref.
Geraniol	Geranyl chloride	99	0	1	Ether	[1]
(E)-2-Hexen-1-ol	(E)-1-Chloro-2-hexene	98	0	1	Ether	[1]
1-Decanol	1-Chlorodecane	95	RT	2	CH ₂ Cl ₂	[4]
Cyclododecanol	Chlorocyclododecane	96	RT	2	CH ₂ Cl ₂	[4]
Cyclopropylcarbinol	Cyclopropylcarbinyl chloride	80-90	N/A	N/A	N/A	[2]

Application 2: Synthesis of Acid Chlorides

This reagent combination is also a mild and efficient method for converting carboxylic acids into the corresponding acid chlorides.[4] This avoids the use of harsh reagents like thionyl chloride or oxalyl chloride, which may not be compatible with sensitive substrates. The reaction is generally fast and high-yielding.

Quantitative Data for Acid Chloride Synthesis

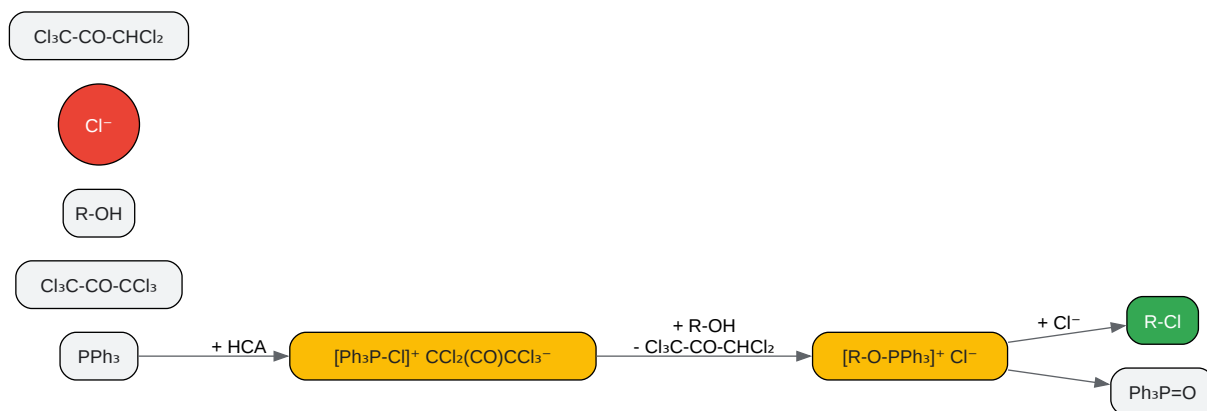
Substrate (Carboxylic Acid)	Product (Acid Chloride)	Yield (%)	Temp (°C)	Time (min)	Solvent	Ref.
Hexanoic acid	Hexanoyl chloride	98	0	10	CH ₂ Cl ₂	[4]
Cyclohexanecarboxylic acid	Cyclohexanecarbonyl chloride	98	0	10	CH ₂ Cl ₂	[4]
Benzoic acid	Benzoyl chloride	99	0	5	CH ₂ Cl ₂	[4]
Phenylacetic acid	Phenylacetyl chloride	99	0	5	CH ₂ Cl ₂	[4]

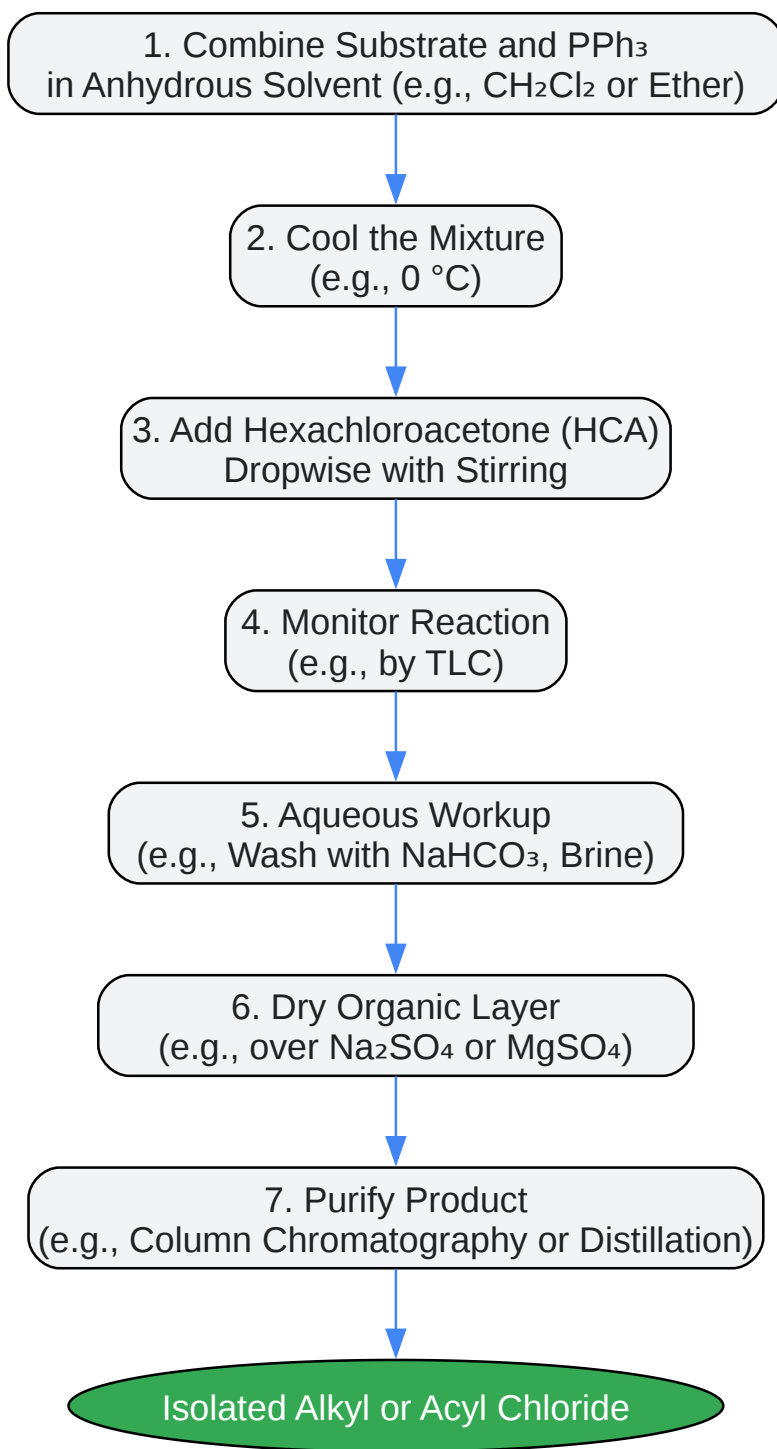
Reaction Mechanism and Experimental Protocols

The reaction is believed to proceed via the formation of a chlorotriphenylphosphonium salt, which is the active chlorinating species.

Proposed Reaction Mechanism

The reaction begins with the nucleophilic attack of triphenylphosphine on a chlorine atom of **hexachloroacetone**. This generates a phosphonium salt intermediate and the enolate of pentachloroacetone. The alcohol or carboxylic acid is then activated by the phosphonium salt, leading to the formation of an oxyphosphonium intermediate. Subsequent nucleophilic attack by the chloride ion results in the desired chlorinated product, with inversion of configuration at the carbon center, and triphenylphosphine oxide as a byproduct.





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References

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- To cite this document: BenchChem. [Application Notes: Hexachloroacetone/Triphenylphosphine for Chlorination]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130050#hexachloroacetone-triphenylphosphine-reagent-for-chlorination>]

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